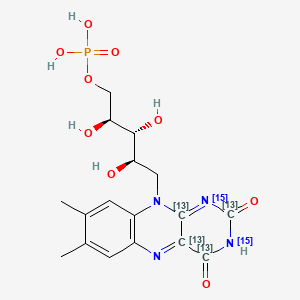

Riboflavin-5-Phosphate-13C4,15N2-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H21N4O9P |

|---|---|

Molecular Weight |

462.30 g/mol |

IUPAC Name |

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate |

InChI |

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1/i13+1,15+1,16+1,17+1,19+1,20+1 |

InChI Key |

FVTCRASFADXXNN-YKTCBDAOSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N([13C]3=[15N][13C](=O)[15NH][13C](=O)[13C]3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Riboflavin-5-Phosphate-13C4,15N2-1 chemical properties

An In-depth Technical Guide to Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental usage of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂. The information is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Core Chemical and Physical Properties

Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ is the isotopically labeled form of Flavin Mononucleotide (FMN), a key coenzyme in cellular metabolism.[1] The incorporation of four ¹³C atoms and two ¹⁵N atoms into the isoalloxazine ring structure results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Quantitative Data Summary

The key quantitative properties of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₄C₁₃H₂₀¹⁵N₂N₂O₉P or C₁₁¹³C₄H₁₆N₂¹⁵N₂O₆ (for Riboflavin-¹³C₄,¹⁵N₂) | [2][3][4] |

| Molecular Weight | ~461.3 g/mol to 462.30 g/mol Sodium Salt Form: ~484.28 g/mol | [2][3][4] |

| Parent Unlabeled CAS | 146-17-8 (for Riboflavin-5-Phosphate) | [3] |

| Labeled CAS Number | 1453471-52-7 or 2300155-87-5 (may vary by supplier) | [3][5] |

| Isotopic Purity | ≥98 atom % ¹³C, ¹⁵N; or 99 atom % ¹³C, 98 atom % ¹⁵N | [2][3] |

| Chemical Purity (Assay) | ≥90% to ≥97% (CP) | [3] |

| Appearance | Yellow to Orange Crystalline Powder, Chunks, or Granular Substance | [6] |

| Melting Point | ~290 °C (decomposes) | |

| Storage Temperature | -20°C, protected from light | [3] |

| Solubility | The non-labeled sodium salt form is freely soluble in water.[6] | |

| Mass Shift | M+6 (relative to the unlabeled isoalloxazine ring fragment) |

Chemical Structure and Identification

-

Synonyms: Vitamin B₂-¹³C₄,¹⁵N₂-1, E101-¹³C₄,¹⁵N₂-1, Riboflavin-(dioxopyrimidine-¹³C₄,¹⁵N₂) 5'-phosphate.[7]

-

Chemical Nature: This compound is an isotopically labeled version of Riboflavin-5'-phosphate (flavin mononucleotide or FMN). The stable isotopes are incorporated into the dioxopyrimidine ring of the molecule.

-

SMILES String: Cc1cc2N=[13C]3--INVALID-LINK--[15NH]--INVALID-LINK--[15N]=[13C]3N(C--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO)c2cc1C

-

InChI Key: AUNGANRZJHBGPY-HAIGJTSVSA-N

Applications in Research and Development

The primary application of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ is as an internal standard for highly accurate and precise quantification in various analytical methods.[7] Its physical and chemical behavior is nearly identical to its endogenous, unlabeled counterpart, but its distinct mass allows it to be differentiated by mass spectrometry.

-

Internal Standard: It is widely used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7] This is crucial for applications ranging from diagnostic testing of vitamin B2 deficiency to quality control of fortified foods and pharmaceuticals.

-

Tracer Studies: The compound can be used as a tracer in metabolic flux analysis and pharmacokinetic studies to follow the absorption, distribution, metabolism, and excretion of Riboflavin.[4][7]

Biochemical Significance

Riboflavin is a precursor to the essential coenzymes Flavin Mononucleotide (FMN), which is Riboflavin-5-Phosphate, and Flavin Adenine Dinucleotide (FAD).[8][9] These flavocoenzymes are critical for a multitude of redox reactions central to energy metabolism, including the metabolism of carbohydrates, fats, and proteins.[8] FAD is also required for the activity of methylenetetrahydrofolate reductase (MTHFR), a key enzyme in folate metabolism.[10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Vitamin Bâ phosphate (riboflavin phosphate) (¹³Câ, 99%; ¹âµNâ, 98%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Riboflavin-5-Phosphate-13C4,15N2-1 (Vitamin B2-13C4,15N2-1,维生素 B2-13C4,15N2-1) - 仅供科研 | 稳定同位素 | MCE [medchemexpress.cn]

- 5. Riboflavin-13C4,15N2 5-Phosphate - Acanthus Research [acanthusresearch.com]

- 6. E101(ii) RIBOFLAVIN-5'-PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Safety and efficacy of vitamin B2 (riboflavin 5′‐phosphate ester monosodium salt) for all animal species when used in water for drinking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Revitalising Riboflavin: Unveiling Its Timeless Significance in Human Physiology and Health | MDPI [mdpi.com]

Synthesis of Isotopically Labeled Riboflavin-5'-Phosphate (FMN)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isotopically labeled Riboflavin-5'-Phosphate (FMN), specifically focusing on the principles applicable to the synthesis of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂. This document details both enzymatic and chemical synthesis strategies, presenting quantitative data in structured tables and visualizing workflows using Graphviz diagrams. The methodologies described are intended to serve as a detailed resource for researchers and professionals in drug development and related scientific fields.

Introduction

Riboflavin-5'-phosphate, also known as flavin mononucleotide (FMN), is a crucial cofactor for a wide variety of redox enzymes and photoreceptors.[1] Isotopically labeled FMN, such as Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂, serves as an invaluable tool for elucidating enzymatic mechanisms, studying protein structure and dynamics, and as an internal standard in mass spectrometry-based quantitative analyses.[2][3] This guide outlines established methods for the preparation of these labeled compounds.

Enzymatic Synthesis of Isotopically Labeled FMN

Enzymatic synthesis offers a highly specific and efficient route to pure FMN from an isotopically labeled riboflavin (B1680620) precursor.[1] This method avoids the formation of isomeric byproducts often associated with chemical phosphorylation.[1] A common and effective approach utilizes a bifunctional enzyme, such as FAD synthetase from Corynebacterium ammoniagenes, which can catalyze the phosphorylation of riboflavin to FMN.[1][4]

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from the methodology described by Mishanina and Kohen (2015).[1][4]

1. Materials and Reagents:

-

Isotopically labeled Riboflavin (e.g., Riboflavin-¹³C₄,¹⁵N₂)

-

Corynebacterium ammoniagenes FAD synthetase

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Tris-HCl buffer

-

EDTA

-

Urea

-

Saturated sodium chloride solution

2. Expression and Purification of FAD Synthetase:

-

The bifunctional FAD synthetase from Corynebacterium ammoniagenes is expressed in a suitable host, such as E. coli.

-

Purification is typically achieved through standard chromatographic techniques.

3. Synthesis of Labeled FMN:

-

A reaction mixture is prepared containing the isotopically labeled riboflavin, FAD synthetase, ATP, and MgCl₂ in a potassium phosphate buffer.

-

The key to selectively producing FMN is to control the concentration of ATP.[1]

-

The reaction is incubated at a controlled temperature (e.g., 37°C) and monitored for the conversion of riboflavin to FMN, often using HPLC.

-

Upon completion, the enzyme is removed, typically by denaturation and centrifugation.

4. Purification of Labeled FMN:

-

The resulting FMN is purified from the reaction mixture using chromatographic methods, such as anion-exchange or reverse-phase HPLC.

Quantitative Data: Enzymatic Synthesis

| Parameter | Value/Range | Reference |

| Typical Yield (FMN → FAD conversion) | 85-93% | [1] |

| Purity | High (avoids isomeric monophosphates and bisphosphates) | [1] |

Experimental Workflow: Enzymatic Synthesis

Chemo-enzymatic Synthesis of Labeled FMN

A five-step chemo-enzymatic synthesis has also been reported for the preparation of FMN isotopologues with ¹⁵N and ¹³C enrichment in the pyrazine (B50134) and pyrimidine (B1678525) rings of the isoalloxazine core.[2] This method provides versatility in the placement of isotopic labels.

Chemical Synthesis of Riboflavin-5'-Phosphate

Chemical phosphorylation of riboflavin is an alternative to enzymatic methods. While it can be effective, it often leads to a mixture of phosphorylated isomers, requiring more rigorous purification.[1]

Experimental Protocol: Chemical Synthesis

This protocol is a general representation based on common chemical phosphorylation methods.[5][6][7]

1. Materials and Reagents:

-

Isotopically labeled Riboflavin

-

Phosphoryl chloride (POCl₃)

-

Pyridine (as a catalyst)[7]

-

Hydrochloric acid

-

Sodium hydroxide

2. Phosphorylation Reaction:

-

Labeled riboflavin is suspended in an organic solvent.

-

Phosphoryl chloride is added to the mixture, and the reaction proceeds at a controlled temperature.[5]

3. Hydrolysis:

-

The reaction mixture is hydrolyzed, for instance, by adding it to hot demineralized water, to convert the phosphate esters to the desired FMN.[5]

4. Neutralization and Isolation:

-

The acidic solution is neutralized with a base, such as sodium hydroxide, to a specific pH to precipitate the FMN sodium salt.[5]

-

The crude product is isolated by filtration.

5. Purification:

-

The crude FMN is purified, often through recrystallization or chromatography, to remove unreacted riboflavin and isomeric byproducts.

Quantitative Data: Chemical Synthesis

| Parameter | Value/Range | Reference |

| Yield (Riboflavin to FMN-Na) | ~80.5% (for a specific three-step reaction) | [8] |

| Purity (Assay) | ~84.5% (for the same specific reaction) | [8] |

Signaling Pathway: General Phosphorylation

Commercially Available Labeled FMN

For researchers who require the compound as a standard or tracer without in-house synthesis, Riboflavin-(dioxopyrimidine-¹³C₄,¹⁵N₂) 5′-phosphate sodium salt is commercially available.

Product Specifications

| Parameter | Specification | Reference |

| Isotopic Purity (atom %) | ≥98 | |

| Chemical Purity (CP) | ≥90% | |

| Form | Powder | |

| Storage Temperature | −20°C | |

| Mass Shift | M+6 |

Conclusion

The synthesis of isotopically labeled Riboflavin-5'-Phosphate can be achieved through both enzymatic and chemical methodologies. Enzymatic synthesis, particularly using FAD synthetase, is often preferred due to its high specificity and yield of the desired 5'-phosphate isomer.[1] Chemical synthesis, while a viable alternative, typically requires more extensive purification to achieve high purity. The choice of method will depend on the specific labeling pattern required, available resources, and the desired final purity of the compound. Commercially available standards also provide a convenient option for various applications.

References

- 1. Synthesis and application of isotopically labeled flavin nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and application of isotopically labeled flavin nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0417604A2 - Process for preparing riboflavin-5'-phosphate and its sodium salt - Google Patents [patents.google.com]

- 6. Method and process for synthesizing riboflavin sodium phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103435651A - Synthesis method and process of riboflavin sodium phosphate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Molecular Weight and Characteristics of Isotopically Labeled Riboflavin-5-Phosphate-13C4,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Riboflavin-5-Phosphate labeled with four Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes. Such isotopically labeled compounds, often referred to as "heavy" compounds, are critical tools in quantitative proteomics, metabolomics, and pharmacokinetic studies, primarily serving as internal standards for mass spectrometry-based analyses.

Data Presentation: Molecular Weight Comparison

The introduction of stable isotopes imparts a specific mass shift to the molecule without altering its chemical properties. This mass difference is the key to its utility as an internal standard. The table below summarizes the calculated molecular weights for both the standard (unlabeled) and the isotopically labeled Riboflavin-5-Phosphate.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Riboflavin-5-Phosphate (Standard) | C₁₇H₂₁N₄O₉P | 456.1046 |

| Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ | ¹³C₄C₁₃H₂₁¹⁵N₂N₂O₉P | 462.1121 |

Experimental Protocols: Molecular Weight Determination

The molecular weight of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ is calculated based on the monoisotopic masses of its constituent isotopes. The monoisotopic mass is the sum of the masses of the principal (most abundant) isotope of each element in the molecule.

Methodology for Calculation:

-

Establish the Base Molecular Formula: The molecular formula for the non-labeled Riboflavin-5-Phosphate (free acid) is C₁₇H₂₁N₄O₉P.[1][2]

-

Determine the Monoisotopic Mass of the Unlabeled Compound: Using the precise masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³¹P), the monoisotopic mass of the standard compound is calculated to be 456.10461526 Da.[1][2]

-

Calculate the Mass Difference due to Isotopic Labeling: The labeling notation "-¹³C₄,¹⁵N₂" indicates that four Carbon-12 atoms have been replaced by Carbon-13 atoms, and two Nitrogen-14 atoms have been replaced by Nitrogen-15 atoms.

-

The mass difference for the substitution of four carbon atoms is calculated as: 4 * (Mass of ¹³C - Mass of ¹²C).

-

The mass difference for the substitution of two nitrogen atoms is calculated as: 2 * (Mass of ¹⁵N - Mass of ¹⁴N).

-

-

Sum the Mass Differences: The total mass increase is the sum of the mass differences from the carbon and nitrogen substitutions.

-

Calculate the Final Molecular Weight: The monoisotopic mass of the labeled compound is the sum of the monoisotopic mass of the standard compound and the total mass increase from isotopic labeling.

-

Total Mass Increase = [4 * (13.003355 u - 12.000000 u)] + [2 * (15.000109 u - 14.003074 u)] = 6.00749 u

-

Final Molecular Weight = 456.10461526 u + 6.00749 u = 462.11211526 u

-

Visualization of Isotopic Labeling Workflow

The following diagram illustrates the fundamental principle of using a stable isotope-labeled compound as an internal standard in a quantitative mass spectrometry experiment, a primary application for Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

This workflow demonstrates how the known concentration of the "heavy" standard is used to accurately determine the quantity of the naturally occurring "light" analyte in a complex biological matrix, correcting for variations in sample preparation and instrument response.

References

Technical Guide: Isotopic Purity and Analysis of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂

Introduction

Riboflavin-5'-phosphate, also known as flavin mononucleotide (FMN), is a critical coenzyme in various cellular metabolic pathways.[1][2] Stable isotope-labeled (SIL) analogues of endogenous molecules, such as Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂, serve as indispensable tools in quantitative proteomics, metabolomics, and clinical diagnostics. These SIL compounds are primarily used as internal standards in mass spectrometry-based assays, enabling precise and accurate quantification by correcting for sample loss during preparation and variations in instrument response.[3] The efficacy of a SIL internal standard is fundamentally dependent on its chemical and isotopic purity. This guide provides a comprehensive overview of the technical specifications, relevant metabolic pathways, and detailed analytical methodologies for assessing the purity of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂.

Product Specifications and Data

The isotopic and chemical purity of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ are critical parameters that define its suitability as an internal standard. Data from prominent suppliers are summarized below.

| Parameter | Specification | Source |

| Isotopic Purity (¹³C) | ≥98 atom % to 99% | [4][5][6] |

| Isotopic Purity (¹⁵N) | ≥98 atom % | [4][5][6] |

| Chemical Purity (CP) | ≥90% | [4][5][6] |

| Molecular Formula | ¹³C₄C₁₃H₂₁¹⁵N₂N₂O₉P | [5] |

| Application | Internal standard for MS, metabolomics, clinical testing | [3][4][5] |

Relevant Biological Pathways

Understanding the biological context of FMN is crucial for its application in metabolic research.

1. Conversion of Riboflavin (B1680620) to Bioactive Coenzymes

Riboflavin is the precursor to its two primary bioactive coenzyme forms, FMN (Riboflavin-5'-phosphate) and Flavin Adenine Dinucleotide (FAD).[1] This conversion is a two-step enzymatic process. First, flavokinase catalyzes the phosphorylation of riboflavin to form FMN.[2] Subsequently, FAD synthetase catalyzes the adenylylation of FMN to produce FAD.[2] These coenzymes are essential for a multitude of redox reactions central to energy metabolism, cell respiration, and the metabolism of other vitamins like B6 and folate.[1][7]

References

- 1. Riboflavin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Riboflavin-(dioxopyrimidine-13C4,15N2) 5′-phosphate sodium salt ≥98 atom %, ≥90% (CP) [sigmaaldrich.com]

- 5. Vitamin Bâ phosphate (riboflavin phosphate) (¹³Câ, 99%; ¹âµNâ, 98%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. VITAMIN B2 PHOSPHATE (RIBOFLAVIN PHOSPHATE) | Eurisotop [eurisotop.com]

- 7. Riboflavin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

A Comprehensive Technical Guide to Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1

CAS Number: 1453471-52-7

This technical guide provides an in-depth overview of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1, an isotopically labeled form of Riboflavin-5-Phosphate, also known as Flavin Mononucleotide (FMN). This stable isotope-labeled compound is a critical tool for researchers, scientists, and drug development professionals. Its primary application lies in its use as an internal standard for highly accurate quantitative analyses and as a tracer in metabolic studies.

Core Applications in Research and Drug Development

Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1 serves as an invaluable resource in a variety of scientific applications due to its chemical and physical properties being nearly identical to its unlabeled counterpart, with the key difference being its mass. This distinction allows for precise differentiation and quantification using mass spectrometry-based methods.

Key applications include:

-

Internal Standard for Quantitative Analysis: In techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), this labeled compound is used as an internal standard.[1][2] It is added to biological samples in a known quantity to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantification of endogenous Riboflavin-5-Phosphate.

-

Tracer in Metabolic Studies: The isotopic label allows researchers to trace the metabolic fate of Riboflavin-5-Phosphate in biological systems.[2] This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its role in various biochemical pathways.

-

Bioavailability Studies: Stable isotope labeling is a powerful tool for assessing the bioavailability of nutrients from different food sources.[3][4][5][6] By using labeled riboflavin (B1680620), researchers can accurately measure its absorption and metabolism without the need for radioactive isotopes.

Quantitative Data

The use of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1 as an internal standard allows for the generation of precise and accurate quantitative data. Below are tables summarizing data from representative studies.

Table 1: LC-MS/MS Method Validation for Riboflavin Quantification

This table presents validation parameters for an LC-MS/MS method developed for the quantification of riboflavin in Beagle dog plasma, utilizing ¹³C₄,¹⁵N₂-riboflavin as an internal standard.[1]

| Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Accuracy | 96.4 - 104.8% |

| Intra-day Precision (RSD) | 2.5 - 5.8% |

| Inter-day Accuracy | 98.7 - 102.4% |

| Inter-day Precision (RSD) | 3.1 - 6.9% |

| Recovery | 85.3 - 91.2% |

Table 2: Bioavailability of Riboflavin from Different Food Sources

This table summarizes the results of a human study that used isotopically labeled riboflavin to determine its bioavailability from milk and spinach.[3][4]

| Food Source | Bioavailability (Urinary Monitoring) | Bioavailability (Plasma Appearance) |

| Milk | 67 ± 5.4% | 23 ± 5.3% |

| Spinach | 60 ± 8.0% | 20 ± 2.8% |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1. The following sections provide outlines of key experimental protocols.

Protocol for LC-MS/MS Quantification of Riboflavin in Plasma

This protocol is based on a method for the analysis of riboflavin in Beagle dog plasma using ¹³C₄,¹⁵N₂-riboflavin as an internal standard.[1]

1. Preparation of Standard and Internal Standard Solutions:

- Prepare a stock solution of Riboflavin-5-Phosphate in a suitable solvent (e.g., methanol/water).

- Prepare a stock solution of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1.

- Serially dilute the standard stock solution to create calibration curve standards.

- Prepare a working solution of the internal standard.

2. Sample Preparation:

- To 50 µL of plasma sample, add 50 µL of the internal standard working solution.

- Add 200 µL of acetonitrile (B52724) to precipitate proteins.

- Vortex the mixture for 30 seconds.

- Centrifuge at 4,000 x g for 10 minutes.

- Transfer 50 µL of the supernatant to a new tube and add 100 µL of the mobile phase.

- Vortex for 30 seconds.

3. LC-MS/MS Analysis:

- Inject 10 µL of the prepared sample into the LC-MS/MS system.

- Chromatographic Separation: Use a suitable column (e.g., HILIC) with a gradient elution program.

- Mobile Phase A: 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

- Monitor the specific precursor-to-product ion transitions for both riboflavin and the ¹³C₄,¹⁵N₂-labeled internal standard.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

- Determine the concentration of riboflavin in the plasma samples from the calibration curve.

Protocol for Riboflavin Bioavailability Study

This protocol is a summary of a human study investigating the bioavailability of riboflavin from food sources using stable isotopes.[3][4]

1. Study Design:

- Employ a randomized crossover design.

- Recruit healthy human subjects.

2. Test Meals:

- Prepare test meals containing a known amount of riboflavin from a specific food source (e.g., milk or spinach).

- Incorporate extrinsically labeled ([¹³C]) or intrinsically labeled ([¹⁵N]) riboflavin into the test meals.

3. Administration:

- Administer the test meal to the subjects after an overnight fast.

- Simultaneously, administer an intravenous bolus of a different isotopically labeled form of riboflavin to determine the apparent volume of distribution.

4. Sample Collection:

- Collect blood and urine samples at timed intervals over a specified period (e.g., 24 hours).

5. Sample Analysis:

- Analyze the plasma and urine samples for the different isotopic forms of riboflavin using a validated LC-MS/MS method.

6. Data Analysis:

- Calculate the bioavailability using both urinary excretion data and plasma concentration-time data.

- Use kinetic modeling to analyze the plasma appearance of the orally administered labeled riboflavin.

Signaling and Metabolic Pathways

Riboflavin-5-Phosphate (FMN) is a central molecule in cellular metabolism, serving as a precursor to Flavin Adenine (B156593) Dinucleotide (FAD) and as a cofactor for numerous enzymes.[7][8][9]

Riboflavin Biosynthesis and Conversion to FMN and FAD

The following diagram illustrates the biosynthetic pathway of riboflavin and its subsequent conversion to the active coenzymes FMN and FAD.[9][10][11][12]

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the typical workflow for the quantitative analysis of riboflavin in a biological matrix using an isotopically labeled internal standard.

Role of FMN and FAD in Cellular Processes

FMN and FAD are essential cofactors for a wide range of oxidoreductase enzymes involved in critical cellular processes, including:

-

Cellular Respiration: FMN is a key component of Complex I, and FAD is a cofactor for Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain, playing a central role in ATP production.[13]

-

Fatty Acid Oxidation: FAD is required for the first step of β-oxidation of fatty acids.

-

Amino Acid Catabolism: FAD is involved in the breakdown of amino acids.[14]

-

DNA Repair and Nucleotide Biosynthesis: Flavoproteins dependent on FAD participate in these essential processes.[8]

-

Metabolism of other Vitamins: The synthesis of niacin (Vitamin B3) from tryptophan and the conversion of Vitamin B6 to its active form are dependent on FAD and FMN, respectively.[9]

References

- 1. accesson.kr [accesson.kr]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantification of the bioavailability of riboflavin from foods by use of stable-isotope labels and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using stable isotopes to assess the bioavailability of minerals in food fortification programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longevitybox.co.uk [longevitybox.co.uk]

- 8. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 9. Riboflavin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]

- 14. longevitybox.co.uk [longevitybox.co.uk]

A Technical Guide to Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂: Commercial Sourcing and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂, a stable isotope-labeled internal standard crucial for quantitative analysis in life sciences research. This document outlines its commercial availability, key technical specifications, and detailed applications, particularly in mass spectrometry-based assays. Furthermore, it presents a comprehensive look at the metabolic pathways of riboflavin (B1680620) and provides a foundational experimental protocol for its use as an internal standard.

Commercial Availability and Specifications

Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ is available from several specialized chemical suppliers. Researchers can procure this stable isotope-labeled compound from the following vendors, with specifications summarized in the tables below for ease of comparison.

Table 1: Commercial Suppliers of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂

| Supplier | Product Name | Catalog Number |

| MedChemExpress | Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1 | HY-B0456S1[1] |

| Sigma-Aldrich | Riboflavin-(dioxopyrimidine-¹³C₄,¹⁵N₂) 5′-phosphate sodium salt | Inquire for details |

| Acanthus Research | Riboflavin-¹³C₄,¹⁵N₂ 5-Phosphate | RIB-13-002[2] |

| Cambridge Isotope Laboratories, Inc. | Vitamin B₂ phosphate (B84403) (riboflavin phosphate) (¹³C₄, 99%; ¹⁵N₂, 98%) | CNLM-10744-PK[3] |

Table 2: Technical Data of Commercially Available Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂

| Parameter | MedChemExpress | Sigma-Aldrich | Acanthus Research | Cambridge Isotope Laboratories, Inc. |

| Molecular Formula | C₁₃¹³C₄H₂₀N₂¹⁵N₂O₉P | ¹³C₄C₁₃H₂₀¹⁵N₂N₂O₉P·Na | C₁₁¹³C₄H₁₆N₂¹⁵N₂O₆ | ¹³C₄C₁₃H₂₁¹⁵N₂N₂O₉P |

| Molecular Weight | Not specified | 484.28 g/mol [4] | Not specified | 462.30 g/mol [3] |

| Isotopic Purity | Not specified | ≥98 atom %[4] | Not specified | ¹³C, 99%; ¹⁵N₂, 98%[3] |

| Chemical Purity | Not specified | ≥90% (CP)[4] | Not specified | 90%[3] |

| CAS Number | Not specified | Not specified | 1453471-52-7[2] | 2300155-87-5 (Labeled)[3] |

| Form | Solid | Solid | Solid | Solid |

| Storage | Not specified | Not specified | Not specified | Freezer (-20°C), Protect from light[3] |

| Applications | Tracer, Internal standard for NMR, GC-MS, or LC-MS[1] | Stable isotope internal standard | Reference Standard | Clinical MS, Food Testing, Metabolism, Metabolomics[3] |

The Role of Riboflavin and its Isotopologues in Metabolism

Riboflavin, or Vitamin B2, is a vital precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). These flavocoenzymes are critical for a multitude of metabolic pathways, including the mitochondrial electron transport chain, fatty acid β-oxidation, and the citric acid cycle.[5] The isotopically labeled Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ serves as an invaluable tool for tracing and quantifying these metabolic fluxes.

Riboflavin Metabolic Pathway

The metabolic journey of riboflavin begins with its absorption in the gastrointestinal tract, primarily facilitated by riboflavin transporters (RFVTs).[3] Once inside the cell, riboflavin is phosphorylated by riboflavin kinase (RFK) to form FMN. Subsequently, FAD synthase (FADS) catalyzes the adenylation of FMN to produce FAD.[3] These enzymatic conversions are central to cellular bioenergetics.

References

An In-depth Technical Guide to the Storage and Stability of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of the isotopically labeled compound, Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂. The stability of this molecule is paramount for its use as an internal standard in quantitative analytical methods, ensuring the accuracy and reliability of experimental results. The information presented herein is synthesized from publicly available data for Riboflavin-5-Phosphate and its sodium salt, as the stability profile of the isotopically labeled version is expected to be analogous to its unlabeled counterpart.

Storage and Handling Recommendations

Proper storage and handling are crucial to maintain the integrity of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂. The compound is a hygroscopic, yellow or orange-yellow crystalline powder.[1] Key recommendations are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Store refrigerated (2-8°C).[2][3] For long-term storage, a cool, dry place below 25°C is recommended.[1] | Minimizes thermal degradation. |

| Light | Protect from light at all stages, including during handling and in solution.[4] Use low-actinic glassware.[4] | Highly susceptible to photodegradation, especially under UV and blue light.[5][6] |

| Humidity | Store in a tightly closed container in a dry place, protected from humidity (RH < 60%).[1][7] | The compound is hygroscopic and can absorb moisture, which may affect its stability and weighing accuracy. |

| Atmosphere | Store in a well-ventilated place.[7][8] | General good laboratory practice. |

| pH of Solutions | Maintain aqueous solutions at a pH between 5.0 and 6.5 for optimal stability.[1][6][9] | Degradation is pH-dependent, with increased rates in both acidic and alkaline conditions.[6][9][10] |

Stability Profile and Degradation Pathways

Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ is susceptible to degradation through several pathways, primarily driven by light and pH. It is considered stable under normal, properly controlled storage conditions.[2] However, exposure to adverse conditions can lead to the formation of various degradation products.

Photodegradation

Exposure to light, particularly in the UV and visible spectrum (around 444 nm), is the most significant factor in the degradation of Riboflavin-5-Phosphate.[6] The primary photodegradation products are Lumichrome (LC) and Lumiflavin (LF).[6][11] The formation of these products involves the cleavage of the ribityl side chain.

Chemical Degradation

The stability of Riboflavin-5-Phosphate is also influenced by the pH of the solution. The molecule is most stable in a slightly acidic to a neutral environment (pH 5-6).[6][9] In alkaline solutions, hydrolytic cleavage of the isoalloxazine ring can occur.[6]

The primary known degradation products are summarized below.

| Degradation Product | Formation Pathway |

| Lumichrome (LC) | Photodegradation[6][11] |

| Lumiflavin (LF) | Photodegradation[6][11] |

| Formylmethylflavin (FMF) | Photodegradation[6] |

| Carboxymethylflavin (CMF) | Photodegradation[6] |

| Riboflavin (B1680620) Diphosphate | Present as an impurity in the raw material.[1][12] |

| Free Riboflavin | Present as an impurity in the raw material.[1][12] |

Below is a simplified representation of the primary photodegradation pathway of Riboflavin-5-Phosphate.

References

- 1. nutraceuticalsgroup.com [nutraceuticalsgroup.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

In-Depth Technical Guide on the Safety of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most accurate and up-to-date safety information. The safety profile of the isotopically labeled Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1 is expected to be very similar to its non-labeled counterpart. However, due to the absence of a specific SDS for Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1, this guide synthesizes information from the SDS of a closely related isotopically labeled compound, "VITAMIN B2 PHOSPHATE (RIBOFLAVIN PHOSPHATE) (13C4, 99%; 15N2, 98%)", and supplements it with data from the non-labeled "Riboflavin-5'-phosphate sodium salt dihydrate".

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical and chemical properties of Riboflavin-5-Phosphate and its isotopically labeled form. The data is compiled from various safety data sheets for the non-labeled compound, as these properties are not expected to differ significantly with isotopic labeling.

| Property | Data for Riboflavin-5'-phosphate sodium salt dihydrate | Reference |

| Physical State | Solid Crystalline Powder | [1][2] |

| Appearance | Yellow to Orange | [1][2] |

| Odor | Nearly odorless | [2] |

| Molecular Formula | C₁₇H₂₀N₄NaO₉P·2H₂O | [3] |

| Molecular Weight | 514.36 g/mol | [2] |

| Melting Point | >300 °C / 572 °F | [1] |

| pH | 5.0 - 6.5 (1% solution) | [2] |

| Solubility | Soluble in water | [4] |

Hazard Identification and Classification

The primary safety data for the isotopically labeled compound is derived from the Safety Data Sheet for "VITAMIN B2 PHOSPHATE (RIBOFLAVIN PHOSPHATE) (13C4, 99%; 15N2, 98%)".

GHS Classification:

| Hazard Class | Hazard Category | GHS Hazard Statement | Reference |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [5] |

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory irritation.[5]

-

Skin Contact: Causes skin irritation.[5]

-

Eye Contact: Causes serious eye irritation.[5]

-

Ingestion: May be harmful if swallowed.[5]

The non-labeled form, Riboflavin-5'-phosphate sodium salt dihydrate, is generally not considered hazardous under the 2012 OSHA Hazard Communication Standard.[1] However, good laboratory practices should always be followed.

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety in a laboratory setting. The following recommendations are based on the available safety data sheets.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[6]

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the laboratory.[6]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Store in a cool place, protected from light.[2]

-

Keep refrigerated as recommended by some suppliers.[1]

Personal Protective Equipment (PPE):

| PPE Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [1][5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | [1][5] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. | [1] |

First-Aid and Emergency Procedures

In case of exposure, follow these first-aid measures and seek medical attention if symptoms persist.

| Exposure Route | First-Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. | [4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. | [4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. | [4] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and phosphorus oxides.[5]

Experimental Workflows and Logical Diagrams

Safe Handling Workflow

The following diagram illustrates a general workflow for safely handling Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1 in a research laboratory.

References

A Technical Guide to Stable Isotope Labeling with 13C and 15N: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with non-radioactive isotopes, particularly carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), has become an indispensable tool in modern biological and biomedical research.[1][2] By replacing common lighter isotopes (¹²C and ¹⁴N) with their heavier, stable counterparts, researchers can trace the metabolic fate of molecules, quantify changes in protein abundance, and elucidate the intricate details of cellular pathways.[1][] This in-depth technical guide explores the core principles of ¹³C and ¹⁵N labeling and provides detailed methodologies for its key applications in proteomics, metabolomics, and drug development.

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in the ability to introduce a mass shift into molecules of interest.[] Since stable isotopes are chemically identical to their lighter counterparts, they participate in biochemical reactions in the same manner.[2] However, the increased mass allows for their differentiation and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][] The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) ensures that the labeled molecules can be clearly distinguished from their unlabeled forms, providing a high signal-to-noise ratio in analytical measurements.[]

Key Applications and Experimental Protocols

Stable isotope labeling with ¹³C and ¹⁵N has a broad range of applications, each with specific experimental protocols. The most prominent of these are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, ¹³C-Metabolic Flux Analysis (¹³C-MFA), and NMR-based structural biology.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique used for the accurate quantification of proteins between different cell populations.[1] It is widely used to study changes in protein expression in response to various stimuli, such as drug treatment.[4]

Experimental Protocol: A Typical SILAC Experiment

-

Cell Culture and Labeling: Two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid (commonly arginine and lysine).[4][5] One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in "heavy" medium with the stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine).[1] To achieve full incorporation (>97%) of the labeled amino acids, cells should be cultured for at least five to six doublings.[1]

-

Experimental Treatment: The desired experimental condition (e.g., drug treatment) is applied to one cell population, while the other serves as a control.[1]

-

Cell Lysis and Protein Extraction: Both cell populations are harvested and lysed separately. The protein concentration of each lysate is determined.[1]

-

Sample Combination and Digestion: The "light" and "heavy" cell lysates are combined in a 1:1 ratio based on protein concentration.[4] This early mixing minimizes experimental variability.[4] The combined protein mixture is then digested into peptides, typically using trypsin.[4]

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label.[1]

-

Data Analysis: Specialized software is used to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[1] This ratio directly reflects the relative abundance of the protein in the two samples.[1]

Quantitative Data in SILAC

The choice of labeled amino acids is critical for successful SILAC experiments. The mass shift should be large enough to be resolved by the mass spectrometer.

| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) |

| Arginine | ¹³C₆ | 6 |

| Arginine | ¹³C₆, ¹⁵N₄ | 10 |

| Lysine | ⁴,⁴,⁵,⁵-D₄ | 4 |

| Lysine | ¹³C₆ | 6 |

| Lysine | ¹³C₆, ¹⁵N₂ | 8 |

A summary of commonly used labeled amino acids in SILAC and their corresponding mass shifts.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[6] It involves introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[7]

Experimental Protocol: A Typical ¹³C-MFA Experiment

-

Experimental Design: The metabolic network of interest and the specific fluxes to be quantified are defined. An appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose) is selected to provide informative labeling patterns for the pathways under investigation.[1]

-

Tracer Experiment: Cells are cultured in a defined medium containing the selected ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.[1]

-

Sample Collection and Preparation: Metabolism is rapidly quenched, and the cells are harvested. Cellular proteins are hydrolyzed to release amino acids. The amino acids are then derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

-

Isotopic Labeling Measurement: The derivatized amino acids are analyzed by GC-MS to determine the mass isotopomer distributions for each amino acid.[1] This provides the raw data on the ¹³C labeling patterns.[1]

-

Flux Estimation: A stoichiometric model of the relevant metabolic pathways is constructed. The experimental labeling data is then used in conjunction with this computational model to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[1]

Protein Structure Determination by NMR

Stable isotope labeling is crucial for determining the three-dimensional structures of proteins using NMR spectroscopy.[] Uniform labeling with ¹³C and ¹⁵N is a standard practice for proteins expressed in bacteria.[8]

Experimental Protocol: Protein Structure Determination by NMR

-

Protein Expression and Labeling: The gene encoding the protein of interest is expressed in a bacterial system (e.g., E. coli) grown in a minimal medium where the sole carbon and nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) chloride, respectively.[9]

-

Protein Purification: The labeled protein is purified to homogeneity.[1]

-

NMR Sample Preparation: The purified, labeled protein is concentrated to a suitable concentration (typically 0.1 - 1 mM) and exchanged into an appropriate NMR buffer.[1]

-

NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) are performed to assign the resonances of the protein backbone and side chains.[1] Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are used to obtain distance restraints between protons.[1]

-

Structure Calculation: The resonance assignments and distance restraints are used as input for computational algorithms to calculate the three-dimensional structure of the protein.

Quantitative Data from NMR Experiments for Protein Structure Determination

| NMR Parameter | Information Derived |

| Chemical Shifts | Provide information about the local chemical environment of each nucleus. |

| J-Couplings | Provide information about dihedral angles and covalent bond connectivity. |

| Nuclear Overhauser Effects (NOEs) | Provide distance restraints between protons that are close in space (< 5 Å). |

| Residual Dipolar Couplings (RDCs) | Provide information on the orientation of specific bond vectors relative to the magnetic field. |

Key quantitative data derived from NMR experiments for protein structure determination.

Applications in Drug Development

Stable isotope labeling with ¹³C and ¹⁵N plays a critical role in various stages of drug development.

-

Target Identification and Validation: SILAC can be used to identify protein targets of a drug by quantifying changes in protein expression or post-translational modifications upon drug treatment.[10]

-

Mechanism of Action Studies: ¹³C-MFA can elucidate how a drug alters cellular metabolism, providing insights into its mechanism of action.[4]

-

Pharmacokinetics and Drug Metabolism: Labeled compounds are used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of a drug and its metabolites in an organism.[11]

-

Biomarker Discovery: Comparative proteomic and metabolomic studies using stable isotope labeling can lead to the discovery of biomarkers for disease diagnosis, prognosis, and response to therapy.

Conclusion

Stable isotope labeling with ¹³C and ¹⁵N provides a powerful and versatile platform for quantitative biological research. From dissecting complex metabolic networks and quantifying proteome-wide changes to determining the high-resolution structures of proteins, these techniques offer an unparalleled level of detail into the inner workings of biological systems.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the principles and applications of stable isotope labeling is essential for advancing our knowledge of biology and developing novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. metsol.com [metsol.com]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: High-Throughput Quantification of Riboflavin and its Vitamers in Biological Matrices using Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) and its physiologically active forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), are essential cofactors in a myriad of cellular metabolic pathways. Accurate quantification of these flavins in biological matrices is crucial for nutritional assessment, disease diagnosis, and pharmacokinetic studies in drug development. This document provides a detailed methodology for the simultaneous quantification of riboflavin, FMN, and FAD using a stable isotope-labeled internal standard, Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest ensures the highest accuracy and precision by correcting for variations in sample preparation and matrix effects.[1][2]

Principle of the Method

The method employs an isotope dilution LC-MS/MS approach. Samples are spiked with a known concentration of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ as an internal standard (IS). Following sample preparation to extract the analytes and remove interferences, the separation of riboflavin, FMN, and FAD is achieved using liquid chromatography. The analytes and the internal standard are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of each analyte to the peak area of the internal standard is used to calculate the concentration of the respective analyte in the sample. This method offers high selectivity, sensitivity, and throughput for the analysis of flavins in complex biological matrices.

Experimental Workflow

Figure 1. General workflow for the quantification of flavins.

Experimental Protocols

Materials and Reagents

-

Riboflavin, Flavin Mononucleotide (FMN), and Flavin Adenine Dinucleotide (FAD) standards

-

Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Zinc sulfate (B86663) (optional, for plasma protein precipitation)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 75 µL of the internal standard solution (Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ in a suitable solvent).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.[1]

-

Alternatively, for plasma, add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

To 50 µL of urine, add 50 µL of the internal standard solution.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Homogenize the tissue sample in a suitable buffer on ice.

-

Take an aliquot of the homogenate (e.g., 100 µL) and add the internal standard solution.

-

Perform protein precipitation as described in Protocol 1.

-

Proceed with the subsequent steps of centrifugation, evaporation, and reconstitution for LC-MS/MS analysis.

LC-MS/MS Method

| Parameter | Condition |

| Column | HILIC Column (e.g., Atlantis HILIC Silica, 150 x 2.1 mm, 3 µm) or C18 Column (e.g., Poroshell 120 SB-Aq, 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid and 10 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.35 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Gradient Elution | A typical gradient starts with a high percentage of organic phase (B) and gradually increases the aqueous phase (A) to elute the polar analytes. The exact gradient should be optimized based on the specific column and instrument. |

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 180°C |

| Gas Flow | 11 L/min |

| Nebulizer Pressure | 40 psi |

MRM Transitions and Collision Energies

The following table provides the MRM transitions and optimized collision energies for the quantification of riboflavin, FMN, FAD, and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Riboflavin | 377.1 | 243.1 | 25 |

| Flavin Mononucleotide (FMN) | 457.1 | 359.1 | 20 |

| Flavin Adenine Dinucleotide (FAD) | 786.1 | 457.1 | 30 |

| Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ (IS) | 383.1 | 248.8 | 25 |

Note: The optimal collision energies may vary depending on the mass spectrometer used and should be optimized for each instrument.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Method Validation Parameters

| Parameter | Riboflavin | FMN | FAD |

| Linear Range (ng/mL) | 0.5 - 50.0 | 1.0 - 100 | 1.0 - 100 |

| Limit of Detection (LOD) | 0.1 ng/mL | 0.2 ng/mL | 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.0 ng/mL | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 11% | < 12% | < 12% |

| Accuracy/Recovery (%) | 90.5 - 99.5 | 90 - 105 | 90 - 105 |

Data in this table is representative and should be established for each specific assay validation.[2]

Signaling Pathway and Logical Relationships

The biochemical relationship between riboflavin, FMN, and FAD is a critical aspect of cellular metabolism. The following diagram illustrates this pathway.

Figure 2. Biosynthetic pathway of flavin coenzymes.

Conclusion

The described LC-MS/MS method utilizing Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ as an internal standard provides a robust, sensitive, and accurate platform for the simultaneous quantification of riboflavin, FMN, and FAD in various biological matrices. The detailed protocols and method parameters herein serve as a comprehensive guide for researchers and scientists in the fields of clinical chemistry, nutritional science, and drug development, enabling reliable assessment of flavin status and its role in health and disease.

References

- 1. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]

- 2. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Riboflavin 5'-Phosphate (FMN) using Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ by LC-MS/MS

Introduction

Riboflavin (B1680620) (Vitamin B2) is a crucial water-soluble vitamin that serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD).[1] These flavocoenzymes are essential for a multitude of oxidation-reduction (redox) reactions central to energy production, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1][2] Given its vital role, accurate quantification of FMN in biological matrices is critical for nutritional assessment, disease diagnosis, and drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.[3][4] The isotope dilution method, which employs a stable isotope-labeled internal standard (SIL-IS), is the most reliable approach for quantification with LC-MS/MS.[3][5] Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ is the ideal SIL-IS for FMN analysis. Because it shares nearly identical physicochemical properties with the endogenous analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively correcting for variations during sample preparation and analysis.[6] This application note provides a detailed protocol for the robust and accurate quantification of FMN in plasma using Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ as an internal standard.

Principle of Isotope Dilution LC-MS/MS

The core of this method is the principle of isotope dilution. A known, fixed amount of the stable isotope-labeled internal standard (Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[6] The SIL-IS and the endogenous analyte (FMN) are processed identically through extraction, chromatography, and ionization. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio difference.[6] Quantification is achieved by calculating the peak area ratio of the analyte to the SIL-IS. This ratio is plotted against the concentrations of the calibration standards to generate a calibration curve. The use of this ratio corrects for analyte loss during sample handling and compensates for matrix effects (ion suppression or enhancement), leading to superior accuracy and precision.[5][6]

Experimental Protocols

1. Materials and Reagents

-

Analytes: Riboflavin 5'-Phosphate (FMN) standard, Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ (SIL-IS)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

-

Reagents: Ammonium Formate, Zinc Sulfate, Ascorbic Acid (optional, for stabilization)[7]

-

Matrix: Surrogate matrix (e.g., 4% bovine serum albumin in phosphate-buffered saline) for calibration curve preparation, as FMN is an endogenous compound.[8]

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of FMN and Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ in water. Store in light-protected containers at -20°C or below.

-

Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with water or a suitable buffer. The working internal standard solution is used to spike all samples. The working FMN solutions are used to prepare calibration standards.

3. Sample Preparation (Human Plasma)

This protocol is adapted from established methods for vitamin analysis in plasma.[3][4][8]

-

Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of the appropriate matrix (surrogate matrix for calibrators, pooled plasma for QCs, or individual plasma for unknowns) into the corresponding tubes.

-

For calibrators, spike the appropriate amount of FMN working solution into the surrogate matrix.

-

Add 75 µL of the Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂ working solution to all tubes.

-

Add 125 µL of 0.1 M Zinc Sulfate to each tube to precipitate proteins.[3][4] Alternatively, add 200 µL of acetonitrile containing 0.1% formic acid.[8]

-

Vortex mix for 30 seconds.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

Workflow for FMN Quantification

Caption: Experimental workflow for FMN quantification.

4. LC-MS/MS Method

The following tables summarize the recommended starting conditions for LC-MS/MS analysis. Method optimization is recommended for specific instrumentation and applications.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| LC System | UPLC / UHPLC System |

| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate[8] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |

| Flow Rate | 0.3 - 0.4 mL/min[3][7] |

| Column Temp. | 40 °C |

| Injection Vol. | 5 - 10 µL |

| Run Time | 3 - 10 minutes |

Table 2: Example LC Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 10 | 90 |

| 2.5 | 60 | 40 |

| 2.6 | 90 | 10 |

| 3.5 | 90 | 10 |

| 3.6 | 10 | 90 |

| 5.0 | 10 | 90 |

Table 3: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temp. | 120 - 150 °C |

| Desolvation Temp. | 350 - 500 °C |

Table 4: MRM Transitions for FMN and SIL-IS

Note: The exact m/z values for the SIL-IS may vary slightly based on the specific isotopic incorporation. The fragment ion for FMN is based on the characteristic fragmentation of the riboflavin moiety.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| FMN (Analyte) | 457.1 | 243.1 | 100 |

| FMN-¹³C₄,¹⁵N₂ (IS) | 463.1 | 249.0 | 100 |

5. Data Analysis and Quantification

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (FMN / FMN-¹³C₄,¹⁵N₂) against the nominal concentration of the FMN calibrators. Use a weighted (1/x²) linear regression model.

-

Quantification: Determine the concentration of FMN in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The analytical method should be fully validated according to regulatory guidance, evaluating specificity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, and stability.[8]

Quantitative Data Summary

The following table presents typical performance characteristics for a validated LC-MS/MS assay for FMN or related B vitamins.[3][7][8]

Table 5: Typical Method Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.2 - 5.0 nM[7][8] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | 85 - 115% |

Biological Pathway

Riboflavin is metabolized into its biologically active coenzyme forms, FMN and FAD, through a sequential enzymatic pathway. These coenzymes are indispensable for cellular metabolism.[9][10]

Riboflavin Metabolic Pathway

Caption: Metabolic activation of Riboflavin to FMN and FAD.

References

- 1. Riboflavin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. An Integrated LC-MS/MS Strategy for Quantifying the Oxidative-Redox Metabolome in Multiple Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Simultaneous quantitation of folates, flavins and B6 metabolites in human plasma by LC–MS/MS assay: Applications in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accesson.kr [accesson.kr]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Riboflavin kinase and pyridoxine 5′-phosphate oxidase complex formation envisages transient interactions for FMN cofactor delivery [frontiersin.org]

Application Notes and Protocols for the Quantitative Analysis of Vitamin B2 (Riboflavin) Using Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin B2, also known as riboflavin (B1680620), is an essential nutrient that serves as a precursor for the coenzymes flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN).[1] These coenzymes are critical for a vast array of metabolic processes, including energy production, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1] Accurate quantification of vitamin B2 in various matrices, such as biological fluids, foods, and pharmaceutical formulations, is crucial for clinical diagnostics, nutritional assessment, and quality control.

Isotope dilution mass spectrometry (ID-MS) has emerged as the gold standard for the accurate quantification of vitamins. This technique offers high sensitivity and specificity by employing a stable isotope-labeled internal standard that is chemically identical to the analyte.[2][3] This internal standard is added to the sample at the beginning of the analytical process, correcting for any variations in sample preparation and matrix effects, thus leading to highly accurate and precise measurements. This document provides detailed application notes and protocols for the quantitative analysis of vitamin B2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution approach.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically enriched analog of the analyte (e.g., ¹³C₄,¹⁵N₂-Riboflavin) to the sample.[4][5] This "internal standard" has a different mass-to-charge ratio (m/z) from the endogenous analyte but exhibits nearly identical chemical and physical properties. During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, a highly accurate quantification can be achieved.

Experimental Protocols

This section details the methodologies for the quantitative analysis of vitamin B2 in human plasma. The protocol can be adapted for other matrices with appropriate validation.

Materials and Reagents

-

Standards: Riboflavin (certified reference material), ¹³C₄,¹⁵N₂-Riboflavin or ¹³C,¹⁵N₂-vitamin B2 (as internal standard)[3][4][5][6]

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (ultrapure, 18.2 MΩ·cm)

-

Reagents: Zinc sulfate (B86663) (0.1 M), Trichloroacetic acid, Ammonium acetate

-

Sample Matrix: Human plasma (or other relevant biological fluid/matrix)

Sample Preparation (Human Plasma)

A simple protein precipitation method is commonly used for the extraction of riboflavin from plasma.[2][7][8]

-

Aliquoting: In a microcentrifuge tube, add 100 µL of human plasma.

-

Internal Standard Spiking: Add a known amount (e.g., 75 µL of a specific concentration) of the isotope-labeled internal standard solution to the plasma sample.[2][7]

-

Protein Precipitation: Add 125 µL of 0.1 M zinc sulfate or an appropriate volume of another precipitating agent like acetonitrile or trichloroacetic acid to the sample.[2][7][8]

-

Vortexing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Separation of riboflavin from other matrix components is typically achieved using reversed-phase liquid chromatography.

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.[2][7]

-

Column: A C18 reversed-phase column (e.g., Poroshell 120 SB-Aq, 100 mm × 2.1 mm, 2.7 µm).[2][7]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[7]

-

Gradient: A suitable gradient to ensure separation of riboflavin from potential interferences. For example, a linear gradient from 5% to 95% Mobile Phase B over a few minutes.

-

Injection Volume: 15-25 µL.[9]

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used for detection and quantification.[2][3][7]

-

Ionization Mode: Heated Electrospray Ionization (HESI), Positive Ion Mode.[9]

-

Detection Mode: Selected Reaction Monitoring (SRM).[9]

-

Mass Transitions: The specific precursor and product ions for riboflavin and its isotope-labeled internal standard are monitored. Two SRM transitions are often used for each analyte for quantification and confirmation.[9]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Riboflavin | 377.2 | 243.2 |

| ¹³C,¹⁵N₂-Riboflavin | 380.2 | 243.2 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.[3]

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of vitamin B2 using isotope dilution LC-MS/MS.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity Range | 0.5 - 50.0 ng/mL | [2][7] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [7] |

| Intra-day Precision (%RSD) | < 10% | [2][7] |

| Inter-day Precision (%RSD) | < 11% | [2][7] |

| Recovery | 90.5 - 99.5% | [2][7] |

Table 2: Mass Spectrometric Parameters for Vitamin B2 and Labeled Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Polarity |

| Riboflavin (Vitamin B2) | 377.20 ± 0.50 | 243.20 ± 0.50 | - | Positive |

| ¹³C,¹⁵N₂-Vitamin B2 (IS) | 380.20 ± 0.50 | 243.20 ± 0.50 | - | Positive |

Data adapted from a patent on Vitamin B2 detection by mass spectrometry.[3]

Mandatory Visualization

Vitamin B2 Metabolic Pathway

The following diagram illustrates the key steps in the metabolism of riboflavin to its active coenzyme forms, FMN and FAD. Riboflavin is first phosphorylated to FMN, which can then be further adenylated to form FAD.[11][12]

Figure 1: Simplified metabolic pathway of Vitamin B2.

Experimental Workflow for Vitamin B2 Quantitative Analysis

This diagram outlines the logical steps involved in the quantitative analysis of Vitamin B2 using isotope dilution LC-MS/MS, from sample collection to data analysis.

Figure 2: Workflow for Vitamin B2 analysis.

References

- 1. Vitamin B2 (riboflavin) | OpeN-Global | King’s College London [kcl.ac.uk]

- 2. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US10571455B2 - Vitamin B2 detection by mass spectrometry - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Vitamin Bâ (riboflavin) (¹³Câ, 99%; ¹âµNâ, 98%) CP 97% - Cambridge Isotope Laboratories, CNLM-8851-0.001 [isotope.com]

- 6. shimadzu.com [shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. accesson.kr [accesson.kr]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. eaglebio.com [eaglebio.com]

- 11. Reactome | Vitamin B2 (riboflavin) metabolism [reactome.org]

- 12. Vitamin B2 (riboflavin) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metabolic Flux Analysis Using Labeled Riboflavin-5-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract